molecular formula C4H10O3S B049304 Isopropyl methanesulfonate CAS No. 926-06-7

Isopropyl methanesulfonate

Cat. No.: B049304
CAS No.: 926-06-7
M. Wt: 138.19 g/mol
InChI Key: SWWHCQCMVCPLEQ-UHFFFAOYSA-N
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Description

Isopropyl methanesulfonate (IPMS, CAS 926-06-7) is an alkyl methanesulfonate ester with the molecular formula C₄H₁₀O₃S and a molecular weight of 138.18 g/mol . It is a colorless liquid with a boiling point of 82°C at 6 mmHg and a density of 1.145 g/cm³ . It is classified as a genotoxicant in both in vitro and in vivo models, as demonstrated by its positive response in the TGx-28.65 transcriptomic biomarker assay .

IPMS is formed during drug synthesis when methanesulfonic acid reacts with isopropyl alcohol . Regulatory agencies, including the European Pharmacopoeia, mandate strict control of IPMS levels in active pharmaceutical ingredients (APIs) due to its genotoxic risk, with a threshold of 1.5 µg/day intake considered acceptable .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl methanesulfonate is typically synthesized by the reaction of methanesulfonyl chloride with isopropyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester . The general reaction can be represented as:

CH3SO2Cl+C3H7OHCH3SO2OCH3CH3CH3+HCl\text{CH}_3\text{SO}_2\text{Cl} + \text{C}_3\text{H}_7\text{OH} \rightarrow \text{CH}_3\text{SO}_2\text{OCH}_3\text{CH}_3\text{CH}_3 + \text{HCl} CH3​SO2​Cl+C3​H7​OH→CH3​SO2​OCH3​CH3​CH3​+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves the use of methanesulfonic anhydride and isopropyl alcohol. This method is preferred due to its efficiency and scalability . The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: Isopropyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate and extent of the reaction.

Major Products Formed:

Scientific Research Applications

Genotoxicity and Carcinogenicity Studies

Genotoxic Implications
IPMS is classified as a potent genotoxic compound, primarily due to its ability to alkylate the O6 position of guanine in DNA. This property makes it a valuable tool in understanding DNA damage and repair mechanisms. Research has shown that IPMS induces thymic lymphomas in animal models, specifically in female Hsd:(ICR)BR mice when administered subcutaneously . The induction of tumors highlights its carcinogenic potential and underscores the importance of studying its effects in vivo.

Table 1: Summary of Genotoxic Studies on IPMS

Study ReferenceMethodologyFindings
Subcutaneous injection in miceInduction of thymic lymphomas
Pig-a mutation assay in ratsMutagenicity observed with dose-dependent response
In vivo carcinogenicity studySignificant tumor formation within 7 months

Pharmaceutical Applications

Trace Analysis in Drug Development
IPMS is recognized as a genotoxic impurity that must be monitored during pharmaceutical development. Regulatory guidelines stipulate that the intake of such impurities should not exceed 1.5 µg/day . Analytical methods have been developed for the trace detection of IPMS in drug substances, employing techniques such as gas chromatography with flame-ionization detection (GC-FID). For instance, a study successfully utilized ionic liquids for sample extraction followed by GC-FID to quantify IPMS levels in delgocitinib, a Janus kinase inhibitor .

Table 2: Analytical Methods for IPMS Detection

MethodDetection LimitApplication
GC-FID0.02 ppmDrug substance analysis
Liquid-liquid extractionN/ASample preparation for GC analysis

Toxicological Research

Understanding Mutagenicity Profiles
The mutagenic profile of IPMS has been compared with other alkylating agents like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS). Studies indicate that IPMS exhibits a unique mutagenic response due to its SN1 reaction mechanism, which differs from the SN2 mechanism of MMS . This distinction is crucial for assessing the risks associated with pharmaceutical impurities.

Case Study: In Vivo Mutagenicity Assessment
A comprehensive study evaluated the mutagenicity of IPMS through acute and subchronic exposure in Wistar Han rats. The results demonstrated a sublinear dose-response relationship, suggesting that lower doses may still pose significant mutagenic risks . This finding is vital for establishing safety thresholds in drug formulations containing IPMS.

Environmental and Safety Considerations

Given its potent mutagenic and carcinogenic properties, the environmental impact of IPMS must be considered. Regulatory bodies emphasize the need for stringent control measures to limit exposure to this compound in both pharmaceutical manufacturing and environmental contexts .

Mechanism of Action

The mechanism of action of isopropyl methanesulfonate involves its role as an alkylating agent. The alkyl-oxygen bonds in the compound undergo fission, allowing the alkyl group to react with nucleophilic sites within the intracellular milieu . This reaction can lead to the modification of nucleic acids and proteins, which is the basis for its biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

IPMS belongs to a class of small-chain alkyl methanesulfonates, which also includes methyl methanesulfonate (MMS, CAS 66-27-3) and ethyl methanesulfonate (EMS, CAS 62-50-0). Key differences in their properties are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Property IPMS MMS EMS
Molecular Formula C₄H₁₀O₃S C₂H₆O₃S C₃H₈O₃S
Molecular Weight (g/mol) 138.18 110.13 124.16
Boiling Point (°C) 82 @ 6 mmHg 122 @ 10 mmHg 213 @ 760 mmHg
Genotoxic Classification Genotoxic Genotoxic Genotoxic

Genotoxic Mechanisms and DNA Adduct Profiles

IPMS, MMS, and EMS are SN1/Sₙ2 alkylating agents, but their reactivity and adduct formation differ:

  • IPMS : Primarily forms O⁶-isopropyl-dG (O⁶-IP-dG) and O²-isopropyl-dT adducts. These adducts are poorly recognized by DNA repair enzymes like MGMT (O⁶-methylguanine-DNA methyltransferase), leading to persistent DNA damage and double-strand breaks .
  • MMS : Generates N⁷-methylguanine and N³-methyladenine adducts, which are efficiently repaired by base excision repair (BER) pathways .
  • EMS : Produces O⁶-ethylguanine and N⁷-ethylguanine adducts. While O⁶-ethylguanine is repaired by MGMT, EMS exhibits higher mutagenic potency than MMS .

Key Difference : IPMS’s isopropyl group creates steric hindrance, reducing MGMT-mediated repair efficiency. This results in higher cytotoxicity and micronucleus induction compared to MMS and EMS, particularly in FANC (Fanconi anemia pathway)-deficient cells .

Analytical Detection and Quantification

LC-MS/MS and GC-MS are widely used to detect alkyl methanesulfonates in APIs. Performance metrics for IPMS, MMS, and EMS are compared below:

Table 2: Analytical Method Comparison

Parameter IPMS MMS EMS Source
LOD (ppm) 0.11–0.13 0.12–0.0767 0.0115–0.13
LOQ (ppm) 0.34–2.5 0.37–2.5 0.38–2.5
Recovery (%) 94.48–96.45 96.51–98.45 95.21–98.91

IPMS exhibits comparable sensitivity to MMS and EMS in GC-MS methods, but its quantification often requires higher LOQs due to its lower volatility .

Toxicological Profiles

IPMS :

  • Induces thymic lymphomas in mice via O⁶-IP-dG adducts .
  • Causes hematotoxicity (reduced red blood cell counts) at 20 µmol doses .
  • Triggers dominant lethal mutations but minimal heritable translocations, unlike EMS .

MMS and EMS :

  • MMS is less carcinogenic but highly cytotoxic due to BER pathway saturation at high doses .
  • EMS induces heritable translocations and shows strong correlation between dominant lethal mutations and translocations .

Key Insight : IPMS’s unique toxicological profile stems from its adduct chemistry and repair resistance, making it more potent in specific endpoints like hematotoxicity and lymphoma induction.

Regulatory Status

  • IPMS: Listed in the European Pharmacopoeia 10.0 as a controlled impurity . Not classified as carcinogenic by IARC or ACGIH, but regulated as a genotoxicant .
  • MMS/EMS : Included in USP and ICH guidelines with similar thresholds (1.5 µg/day) .

Biological Activity

Isopropyl methanesulfonate (IPMS) is a potent genotoxic compound classified among alkyl methanesulfonates, which are known for their mutagenic properties. The biological activity of IPMS has been extensively studied, focusing on its mutagenicity and mechanisms of action in various biological systems. This article provides a comprehensive overview of the biological activity of IPMS, including key findings from research studies, data tables summarizing experimental results, and insights from case studies.

Overview of this compound

IPMS is an alkylating agent that primarily induces DNA damage through the formation of O6-alkyl guanine adducts. Its structure allows it to interact with DNA, leading to mutations that can result in carcinogenesis. Research indicates that IPMS is the most potent genotoxic compound among methanesulfonic acid esters, surpassing other compounds like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) in terms of mutagenic potential .

  • Alkylation of DNA : IPMS primarily alkylates the O6 position of guanine in DNA, which is a critical site for mutagenesis. This modification can lead to mispairing during DNA replication and ultimately result in mutations.
  • Repair Pathways : The repair of IPMS-induced DNA damage involves several pathways, including the O6-alkylguanine-DNA alkyltransferase (AGT) pathway and the Fanconi anemia (FANC) pathway. Studies have shown that cells deficient in FANC exhibit increased sensitivity to IPMS-induced damage .

Mutagenicity Studies

A pivotal study evaluated the in vivo mutagenicity of IPMS using Wistar Han rats. The study administered varying doses of IPMS to assess its mutagenic effects through the Pig-a mutation assay. Results indicated a dose-dependent increase in mutant reticulocyte and red blood cell populations, with a No Observed Effect Level (NOEL) established at 0.25 mg/kg/day .

Dose (mg/kg/day) Mutant Reticulocyte Frequency Mutant RBC Frequency Comments
0.125LowLowNOEL established
0.5ModerateModerateSignificant increase observed
1.0HighHighMaximum mutant response
2.0Very HighVery HighToxicity noted

Comparative Genotoxicity

In comparative studies, IPMS demonstrated higher cytotoxicity than both MMS and EMS when assessed in FANC-deficient cell lines. The relative lethal concentration (LC50) values indicated that FANC-deficient cells were significantly more susceptible to IPMS compared to MMS or EMS .

Case Studies

  • In Vitro Assays : In vitro assays using chicken DT40 cells revealed that IPMS leads to a higher frequency of micronucleus formation compared to other alkylating agents, underscoring its potent genotoxicity .
  • Human Cell Lines : Studies on human TK6 cells further confirmed that IPMS-induced DNA damage is not effectively repaired by MGMT, leading to persistent double-strand breaks and increased mutation rates .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling isopropyl methanesulfonate (IPMS) in laboratory settings?

Q. How can researchers detect trace levels of IPMS in pharmaceutical intermediates?

Methodology:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Utilize a DB-WAX capillary column (30 m × 0.25 mm, 0.25 µm) with helium carrier gas (0.6 mL/min). Headspace sampling at 60°C equilibrium for 30 minutes improves sensitivity .
  • Derivatization: Convert IPMS to alkyl iodides using sodium iodide for enhanced detection via flame ionization or selected ion monitoring (LOD: 6.17 ng/mL) .
  • Validation: Ensure linearity (0.1–1.0 µg/mL), recovery rates (94–98%), and precision (RSD <5%) per ICH guidelines .

Advanced Research Questions

Q. What molecular mechanisms underlie IPMS-induced genotoxicity compared to other alkyl sulfonates?

IPMS exhibits higher genotoxicity than methyl (MMS) or ethyl methanesulfonate (EMS) due to:

  • O⁶-Alkylation of Guanine: IPMS forms O⁶-isopropyl-dG adducts, which are poorly recognized by methylguanine methyltransferase (MGMT), leading to persistent DNA damage .
  • Repair Pathway Dependence: Fanconi anemia (FANC) pathway deficiency increases sensitivity to IPMS, as unrepaired adducts progress to double-strand breaks and micronuclei formation .
  • Structural Avoidance of MGMT: The isopropyl moiety sterically hinders MGMT binding, unlike smaller alkyl groups in MMS/EMS .

Experimental Model: Use DT40 (chicken) or TK6 (human) cell lines with CRISPR-mediated FANC/MGMT knockouts to quantify micronucleus induction and survival rates .

Q. How do temperature and pH influence the stability and hydrolysis kinetics of IPMS?

Kinetic Analysis:

  • Temperature Dependence: At 298–323 K, IPMS hydrolyzes via pseudo-first-order kinetics. Rate constants (k) increase exponentially with temperature, with t₁/₂ decreasing from 48 hours (25°C) to 12 hours (50°C) .
  • pH Effects: Hydrolysis accelerates under alkaline conditions (pH >9) due to nucleophilic attack by hydroxide ions. Buffer systems (e.g., phosphate, acetate) stabilize IPMS in neutral pH .
  • Degradation Products: Include methanesulfonic acid, isopropanol, and sulfur oxides, which require monitoring via ion chromatography .

Q. What regulatory frameworks govern IPMS limits in drug substances, and how can compliance be achieved?

Guidelines:

  • EMA/ICH M7: Classify IPMS as a "Class 1" genotoxic impurity with a threshold of 1 µg/day (lifetime exposure) .
  • European Pharmacopoeia: Specifies GC-MS or HPLC-UV methods for quantification in active pharmaceutical ingredients (APIs) .
  • TSCA Compliance: IPMS is listed under TSCA but excluded from CERCLA/SARA hazardous substance lists, requiring waste classification per 40 CFR 261.3 .

Mitigation Strategies:

  • Process Optimization: Minimize alcohol residuals (e.g., isopropanol) during sulfonate salt synthesis to prevent IPMS formation .
  • Real-Time Monitoring: Implement in-line PAT (Process Analytical Technology) for rapid detection during API manufacturing .

Properties

IUPAC Name

propan-2-yl methanesulfonate
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InChI

InChI=1S/C4H10O3S/c1-4(2)7-8(3,5)6/h4H,1-3H3
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InChI Key

SWWHCQCMVCPLEQ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)OS(=O)(=O)C
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Molecular Formula

C4H10O3S
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DSSTOX Substance ID

DTXSID8031497
Record name Isopropyl methanesulfonate
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Molecular Weight

138.19 g/mol
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Physical Description

Clear colorless liquid; [HSDB]
Record name Isopropyl methanesulfonate
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Boiling Point

82 °C at 6 mm Hg
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Density

1.145
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Vapor Pressure

0.43 [mmHg]
Record name Isopropyl methanesulfonate
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Color/Form

Clear, colorless liquid

CAS No.

926-06-7
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Isopropyl methanesulfonate
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